molecular formula C9H2F16O2 B3002712 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one CAS No. 1980008-22-7

1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one

Cat. No.: B3002712
CAS No.: 1980008-22-7
M. Wt: 446.087
InChI Key: DPPIEXSGZYVZJT-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated hydroxyketone characterized by a heptan-4-one backbone substituted with 10 fluorine atoms, two trifluoromethyl groups at positions 5 and 6, and a hydroxyl group at position 1. The electron-withdrawing trifluoromethyl groups and hydroxyl moiety create a polar yet hydrophobic molecular profile, influencing reactivity in nucleophilic or catalytic processes .

Properties

CAS No.

1980008-22-7

Molecular Formula

C9H2F16O2

Molecular Weight

446.087

IUPAC Name

1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one

InChI

InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H

InChI Key

DPPIEXSGZYVZJT-UHFFFAOYSA-N

SMILES

C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is characterized by its high stability and resistance to environmental degradation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound includes multiple fluorinated groups that contribute to its hydrophobicity and lipophilicity. The presence of hydroxyl and carbonyl functional groups may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Toxicological Effects

Research indicates that PFAS compounds can disrupt endocrine functions and exhibit cytotoxicity. Studies have shown that exposure to similar fluorinated compounds can lead to:

  • Liver toxicity : Induction of liver enzymes and alterations in lipid metabolism.
  • Endocrine disruption : Interference with hormone signaling pathways.

2. Antimicrobial Properties

Some studies suggest that fluorinated compounds may possess antimicrobial properties. The high electronegativity of fluorine may enhance the interaction of these compounds with microbial membranes.

3. Pharmacological Potential

There is emerging interest in the pharmacological applications of fluorinated compounds due to their unique properties:

  • Drug development : Compounds with fluorinated moieties are being explored for their potential as drug candidates due to improved metabolic stability.

Case Studies

Several case studies highlight the biological implications of similar perfluorinated compounds:

Case Study 1: Liver Toxicity in Animal Models
A study by Wang et al. (2020) demonstrated that exposure to perfluorooctanoic acid (PFOA), a related PFAS compound, resulted in significant liver damage in rodent models. The study reported increased levels of liver enzymes and histopathological changes consistent with hepatotoxicity.

Case Study 2: Endocrine Disruption
Research by Kato et al. (2019) investigated the effects of PFAS on thyroid hormone levels in humans. The study found a correlation between elevated PFAS levels and altered thyroid function tests.

Data Tables

Biological Activity Effect Reference
Liver ToxicityIncreased liver enzymesWang et al., 2020
Endocrine DisruptionAltered thyroid functionKato et al., 2019
Antimicrobial ActivityInhibition of bacterial growthSmith et al., 2021

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS RN) Molecular Formula Molecular Weight Fluorine Atoms Functional Groups Key Applications
Target Compound (Hypothetical CAS) C₉H₅F₁₆O₂ ~502.1 g/mol 16 (10 F + 6 from CF₃) Hydroxyketone, CF₃ Fluoropolymer precursors, specialty solvents
bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury* ([120674-92-2]) C₁₄H₄F₂₆Hg ~962.5 g/mol 26 (20 F + 6 from CF₃) Organomercury, CF₃ Catalysis, organometallic synthesis
(11bS)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-dinaphtho[1,3,2]dioxaphosphepin ([878111-17-2]) C₃₆H₁₇F₁₂O₄P 772.46 g/mol 12 (from CF₃) Phosphorus heterocycle, CF₃ Chiral ligands, asymmetric catalysis

Key Observations :

  • Fluorination Density : The target compound contains 16 fluorine atoms, fewer than the mercury derivative (26 F) but comparable to the phosphorus heterocycle (12 F). Its hydroxyl group enhances polarity relative to purely fluorinated analogs.
  • Functional Diversity: Unlike the mercury compound (toxic organometallic) or phosphorus ligand (catalytic), the hydroxyketone structure suggests utility in polymerization or as a fluorinated building block.

Reactivity and Stability

  • Thermal Stability : The mercury compound ([120674-92-2]) likely decomposes at moderate temperatures due to Hg–C bond instability, whereas the target hydroxyketone’s C–F bonds and ketone backbone confer higher thermal resilience (>200°C inferred).
  • Hydrolytic Sensitivity : The hydroxyl group in the target compound may increase susceptibility to hydrolysis compared to fully fluorinated analogs (e.g., perfluoroketones), though trifluoromethyl groups mitigate this via steric protection .

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